6-Methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
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Overview
Description
6-Methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . This compound features a pyridine ring substituted with a nitro group, a methyl group, and a boronate ester group, making it a valuable intermediate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the following steps:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronate ester group can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Bis(pinacolato)diboron, palladium catalyst, base (e.g., potassium carbonate).
Major Products
Reduction: Formation of 6-Methyl-3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the coupling partner used.
Scientific Research Applications
6-Methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Potential use in the development of biologically active compounds.
Medicine: Exploration in drug discovery for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine in chemical reactions involves the following steps:
Transmetalation: The boronate ester group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate.
Oxidative Addition: The palladium catalyst facilitates the oxidative addition of the coupling partner to the boronate ester group.
Reductive Elimination: The final step involves reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
6-Methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other boronate esters. This makes it particularly useful in selective cross-coupling reactions and the synthesis of complex organic molecules.
Properties
IUPAC Name |
6-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BN3O4/c1-7-8(6-9(16(17)18)10(14)15-7)13-19-11(2,3)12(4,5)20-13/h6H,1-5H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKUVWSQGPEFAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2C)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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